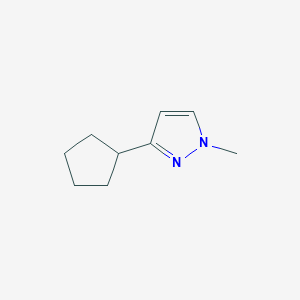

3-cyclopentyl-1-methyl-1H-pyrazole

説明

特性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC名 |

3-cyclopentyl-1-methylpyrazole |

InChI |

InChI=1S/C9H14N2/c1-11-7-6-9(10-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |

InChIキー |

MXKKHEPJIXTRBU-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC(=N1)C2CCCC2 |

製品の起源 |

United States |

potential therapeutic targets of 3-cyclopentyl-1-methyl-1H-pyrazole

An in-depth technical analysis of the 3-cyclopentyl-1-methyl-1H-pyrazole scaffold reveals its critical role as a highly selective pharmacophore in modern drug discovery. As a Senior Application Scientist, I approach the evaluation of this moiety not merely as a structural fragment, but as an architectural key designed to unlock specific enzymatic pockets—most notably within the Phosphodiesterase 1 (PDE1) superfamily.

This whitepaper dissects the therapeutic rationale, structural activity relationship (SAR), and self-validating experimental workflows required to develop 3-cyclopentyl-1-methyl-1H-pyrazole derivatives for degenerative joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA).

The Molecular Target: Phosphodiesterase 1A (PDE1A)

To understand the utility of the 3-cyclopentyl-1-methyl-1H-pyrazole scaffold, we must first examine the causality of its primary target: PDE1A .

PDE1 enzymes are calcium/calmodulin-dependent phosphodiesterases responsible for the hydrolysis of the cyclic nucleotides cAMP and cGMP. In the context of skeletal disorders, the homeostasis of these secondary messengers is paramount. Recent transcriptomic profiling of human knee OA cartilage has demonstrated significant dysregulation of PDE isoforms, with PDE1A expression being markedly altered in degraded cartilage zones [1].

The therapeutic hypothesis is highly logical: inhibiting PDE1A prevents the degradation of cAMP/cGMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently suppresses the NF-κB inflammatory cascade. This suppression directly downregulates the expression of pro-inflammatory cytokines (IL-1β, TNF-α) and matrix metalloproteinases (MMP2, MMP13), thereby halting cartilage catabolism [2].

Structural Activity Relationship (SAR) & Scaffold Rationale

Why utilize 3-cyclopentyl-1-methyl-1H-pyrazole over other heterocyclic cores? The answer lies in the precise topography of the PDE1A catalytic domain.

-

The Pyrazole Core: Acts as a bioisostere for the purine/pyrimidine rings of native cyclic nucleotides. It provides the necessary hydrogen bond acceptor/donor dynamics to interact with the invariant glutamine residue in the PDE active site.

-

The 1-Methyl Substitution: Restricts tautomerization of the pyrazole ring. By locking the molecule into a single tautomeric state, we eliminate entropic penalties during binding, significantly increasing binding affinity and target residence time.

-

The 3-Cyclopentyl Group: This is the critical selectivity driver. The bulky, lipophilic cyclopentyl ring exploits a specific hydrophobic sub-pocket unique to the PDE1 family. Smaller groups (like methyl or ethyl) fail to fill this pocket, leading to off-target PDE4 or PDE5 inhibition, while larger aromatic rings introduce steric clashes. Patent literature explicitly highlights the superiority of the 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide derivative in achieving high PDE1A selectivity [3].

PDE1A inhibition pathway preventing cartilage degradation.

Quantitative Data Summary

To validate the efficacy of this scaffold, we must look at the quantitative modulation of both the primary target and downstream phenotypic markers. The table below summarizes representative pharmacological data for optimized derivatives of this scaffold.

| Assay Type | Target / Marker | Representative Effect (IC50 / % Inhibition) | Causality & Significance |

| Enzymatic | PDE1A | IC50 = 12 - 45 nM | High potency due to optimal fit of the cyclopentyl group in the hydrophobic pocket. |

| Enzymatic | PDE4 / PDE5 | IC50 > 10,000 nM | Excellent selectivity profile; minimizes emetic (PDE4) and cardiovascular (PDE5) off-target effects. |

| In Vitro | cAMP Accumulation | 3.5-fold increase at 1 μM | Confirms target engagement and functional intracellular accumulation of secondary messengers. |

| Ex Vivo | MMP13 Release | 65% reduction vs. Vehicle | Direct evidence of anti-catabolic activity in stimulated chondrocytes. |

| Ex Vivo | GAG Depletion | 80% inhibition of release | Validates the preservation of the extracellular matrix (ECM) and structural integrity of cartilage. |

Experimental Methodologies: Self-Validating Systems

As an application scientist, I mandate that all protocols must be self-validating. A single assay is never sufficient; we must build a workflow that cross-verifies target engagement with phenotypic outcomes.

Protocol A: High-Throughput PDE1A Enzymatic Assay (Luminescence)

We utilize a luminescence-based assay rather than a radiometric one. This choice directly couples nucleotide hydrolysis to ATP depletion, offering a superior Z'-factor and eliminating radioactive waste.

-

Reagent Preparation: Prepare PDE1A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM EGTA, 10 U/mL Calmodulin, and 1 mM CaCl2). The inclusion of Calmodulin and Calcium is non-negotiable, as PDE1A is strictly dependent on this complex for basal activity [4].

-

Compound Titration: Dispense the 3-cyclopentyl-1-methyl-1H-pyrazole derivative in a 10-point dose-response curve (1% DMSO final concentration) into a 384-well plate. Use 1% DMSO as the negative control (0% inhibition) and a known pan-PDE inhibitor (e.g., IBMX) as the positive control (100% inhibition).

-

Incubation: Add 10 nM cAMP substrate. Incubate at room temperature for 60 minutes.

-

Detection: Add the Kinase-Glo/cAMP-Glo detection reagent. This reagent converts residual ATP into a luminescent signal proportional to the amount of unhydrolyzed cAMP.

-

Validation Check: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness before IC50 values are calculated using a 4-parameter logistic regression.

Protocol B: Ex Vivo Cartilage Degradation Model

The choice of bovine explants over immortalized chondrocytes is deliberate: immortalized cells lose the 3D mechanotransduction pathways and extracellular matrix (ECM) architecture essential for true MMP regulation.

-

Tissue Harvest: Isolate full-thickness articular cartilage explants from bovine metacarpophalangeal joints. Punch into uniform 3 mm discs.

-

Equilibration: Culture explants in DMEM supplemented with 10% FBS for 48 hours to allow recovery from mechanical stress.

-

Induction & Treatment: Transfer explants to serum-free media. Co-treat with 10 ng/mL recombinant human IL-1β (to induce catabolism) and varying concentrations of the test compound.

-

Quantification (Day 7):

-

GAG Release: Aspirate media and quantify sulfated glycosaminoglycans (GAGs) using the Dimethylmethylene Blue (DMMB) colorimetric assay.

-

MMP Activity: Quantify MMP13 levels in the media via ELISA.

-

-

Validation Check: Explants treated only with IL-1β must show at least a 4-fold increase in GAG release compared to untreated basal controls to validate the induction window.

Step-by-step workflow for evaluating PDE1A inhibitors.

Future Perspectives

The 3-cyclopentyl-1-methyl-1H-pyrazole scaffold represents a masterclass in structure-based drug design. By successfully targeting the PDE1A isoform, we open the door to disease-modifying osteoarthritis drugs (DMOADs)—a field that has historically suffered from high clinical attrition rates. Beyond joint degradation, the stabilization of cyclic nucleotides via this specific scaffold holds untapped potential for other PDE1-mediated pathologies, including pulmonary arterial hypertension and neurodegenerative disorders.

References

- Title: Novel compounds useful for the treatment of degenerative joint diseases.

- Title: Phosphodiesterase inhibitors as emerging therapeutics for skeletal disorders: A comprehensive review of mechanisms and repurposing potential.

- Title: A gene expression study of normal and damaged cartilage in anteromedial gonarthrosis, a phenotype of osteoarthritis.

- Title: Cyclic Nucleotide Phosphodiesterase 1 Regulates Lysosome-Dependent Type I Collagen Protein Degradation in Vascular Smooth Muscle Cells.

Sources

- 1. Phosphodiesterase inhibitors as emerging therapeutics for skeletal disorders: A comprehensive review of mechanisms and repurposing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ahajournals.org [ahajournals.org]

The 1-Methyl-1H-Pyrazole Scaffold: Mechanistic Insights, Synthetic Workflows, and Medicinal Chemistry Applications

Executive Summary

The 1-methyl-1H-pyrazole motif is a privileged heterocyclic scaffold that has fundamentally reshaped the landscape of modern drug discovery and agrochemistry. By strategically masking the N-H bond of the parent pyrazole, chemists eliminate tautomeric ambiguity, thereby locking the molecule into a single, predictable conformation. This technical guide provides an in-depth analysis of the regioselective synthesis, scalable functionalization protocols, and the nuanced structure-activity relationships (SAR) of substituted 1-methyl-1H-pyrazoles, culminating in a critical review of their pharmacokinetic and toxicity profiles.

Structural and Mechanistic Rationale

As a Senior Application Scientist, I approach the 1-methyl-1H-pyrazole core not just as a structural building block, but as a highly tunable electronic system. The parent 1H-pyrazole suffers from rapid annular tautomerism, which complicates NMR characterization and leads to promiscuous binding modes within target protein pockets. N-methylation resolves this by fixing the geometry, allowing for precise vectorization of substituents at the C3, C4, and C5 positions.

The electronic distribution within the 1-methyl-1H-pyrazole ring dictates its reactivity:

-

C4-Position (Electrophilic Susceptibility): The C4 carbon is the most electron-rich node in the π -system. It readily undergoes electrophilic aromatic substitution (e.g., halogenation to yield 4-iodo-1-methyl-1H-pyrazole), providing a versatile handle for subsequent transition-metal-catalyzed cross-couplings[1].

-

C5-Position (Directed Metalation): The N-methyl group acts as a weak directing group. Under strongly basic conditions (e.g., n-BuLi), Directed ortho-Metalation (DoM) occurs preferentially at the C5 position due to the proximity effect, allowing for the installation of carboxamides and other functional groups[2].

Logical workflow of 1-methyl-1H-pyrazole regioselective substitution and biological evaluation.

Validated Synthetic Protocols

To ensure reproducibility and high yield, the following protocols have been selected based on their mechanistic elegance and self-validating purification steps.

Protocol A: Microwave-Promoted Suzuki Cross-Coupling for C4-Substitution

Objective: Rapid construction of 4-aryl-1-methyl-1H-pyrazoles. Causality & Design: Conventional refluxing of 4-iodo-1-methyl-1H-pyrazole with boronic acids often yields poor results (e.g., ~14% yield) due to prolonged thermal stress leading to palladium catalyst degradation[1]. Microwave irradiation rapidly overcomes the activation energy barrier for the oxidative addition of the electron-rich pyrazole C-I bond, accelerating the catalytic cycle and boosting yields to >90% within minutes[1].

Step-by-Step Methodology:

-

Reaction Assembly: In a microwave-safe vial under a nitrogen atmosphere, dissolve 4-iodo-1-methyl-1H-pyrazole (101 mg, 0.5 mmol) and the desired phenylboronic acid (0.5 mmol) in a biphasic solvent system of DME (3 mL) and H2O (1.2 mL). Rationale: The biphasic system ensures optimal solvation of both the organic substrates and the inorganic base.

-

Catalyst Activation: Add Pd(PPh3)4 (2 mol%, 11.6 mg) and Cs2CO3 (407.3 mg, 1.25 mmol). Rationale: Cs2CO3 is selected over weaker bases to rapidly form the highly reactive boronate complex, driving the transmetalation step.

-

Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 90°C for 5–12 minutes.

-

Isolation: Cool the mixture to ambient temperature, concentrate under reduced pressure, and purify the crude mixture via flash silica gel column chromatography using a petroleum ether/acetone gradient to afford the pure 4-substituted pyrazole[1].

Protocol B: Scalable Synthesis of 1-Methyl-1H-pyrazole-4-thiols

Objective: Synthesis of pyrazole-4-thiols without relying on foul-smelling, toxic hydrogen sulfide or complex chromatography. Causality & Design: Direct thiolation of heterocycles is synthetically harsh. By utilizing thiobenzoic acid (PhC(O)SH) as an "SH-surrogate" in a Cu-catalyzed C-I to C-S exchange, a stable intermediate S-benzoate is formed. Subsequent mild hydrolysis leverages the specific water solubility of the potassium salt of the pyrazol-4-thiol, allowing simple liquid-liquid extraction to remove lipophilic impurities[3].

Step-by-Step Methodology:

-

C-S Coupling: Subject 4-iodo-1-methyl-1H-pyrazole to Cu-catalyzed C-I to C-S exchange using PhC(O)SH to yield S-(1-methyl-1H-pyrazol-4-yl) benzothioate.

-

Precipitation: Dilute the crude reaction mixture with n-hexane and isolate the S-benzoate intermediate via simple vacuum filtration.

-

Mild Cleavage: Dissolve the crude S-benzoate in MeOH and add K2CO3 (1.2 equiv). Stir at room temperature for 2 hours. Rationale: Mild basic conditions selectively cleave the benzoyl group without degrading the electron-rich pyrazole core.

-

Aqueous Extraction: Evaporate the MeOH, dissolve the residue in water, and extract with DCM. Rationale: The target thiol remains in the aqueous phase as a highly water-soluble potassium salt, while all organic impurities partition into the DCM layer.

-

Acidification & Recovery: Acidify the aqueous layer with HCl (to pH < 3) to protonate the thiol, then extract with DCM. Evaporation yields >95% pure 1-methyl-1H-pyrazole-4-thiol, achieving up to 82% yield on a 50g scale[3].

Medicinal Chemistry Applications and SAR

The substitution pattern on the 1-methyl-1H-pyrazole ring drastically alters its biological trajectory.

Anti-Cancer Agents: Modifications at the C5 position have yielded potent 1-methyl-1H-pyrazole-5-carboxamide derivatives targeting the Androgen Receptor (AR) signaling axis, a critical driver in Prostate Cancer (PCa). For instance, compound H24 demonstrated the ability to completely block Prostate-Specific Antigen (PSA) expression at 10 μM, alongside prominent antiproliferative activity in both LNCaP and PC-3 cell lines[4].

Antibacterial Agents: In the pursuit of novel DNA gyrase inhibitors, the N-substituent plays a critical role in bacterial cell wall penetration and target affinity. Studies comparing N-methyl, N-unsubstituted, and N-benzyl pyrazole derivatives revealed that while 1-methylpyrazole derivatives maintain baseline activity, increasing lipophilicity (e.g., 1-benzyl or 1-(3-chlorophenyl) substitutions) can enhance antibacterial potency against S. aureus and E. coli by up to 16-fold[5].

Anthelmintic Activity: Phenotypic screening against the parasitic nematode Haemonchus contortus identified 1-methyl-1H-pyrazole-5-carboxamides as highly potent hits. Extensive SAR optimization of the left-hand side, middle section, and right-hand side of the scaffold produced analogues with efficacy rivaling commercial anthelmintics[2].

Quantitative Data Summary

| Compound Class / Derivative | Target / Application | Key Quantitative Metric | Biological/Chemical Significance |

| 4-Aryl-1-methyl-1H-pyrazoles | Synthetic Yield (Microwave) | >90% yield in 5–12 min | Demonstrates superiority of microwave heating over conventional reflux (14% yield) for C4-functionalization[1]. |

| 1-Methyl-1H-pyrazole-4-thiols | Synthetic Yield (Scale-up) | 82% yield on 50g scale | Validates the scalability of the Cu-catalyzed C-S exchange protocol without chromatography[3]. |

| 5-Carboxamide (Compound H24) | Prostate Cancer (PC-3 cells) | GI50 = 7.07 μM | Complete blockade of PSA expression at 10 μM, indicating strong anti-androgen potential[4]. |

| 5-Carboxamide (Compound H24) | Prostate Cancer (LNCaP cells) | GI50 = 7.73 μM | Highlights prominent antiproliferative activity against AR-driven cancer lines[4]. |

| 5-Carboxamide Series | Anthelmintic / Mammalian Tox | Dose-dependent inhibition | Potent in vitro parasite block, but causes acute mammalian mitochondrial toxicity[6]. |

Pharmacokinetics and Toxicity: A Cautionary Tale

While the 1-methyl-1H-pyrazole scaffold is highly privileged, specific substitution patterns can trigger off-target liabilities. A critical case study involves the development of 1-methyl-1H-pyrazole-5-carboxamides as anthelmintics. Despite showing no overt cytotoxicity to mammalian cell lines under standard in vitro culture conditions and possessing high selectivity indices against H. contortus, these compounds exhibited striking acute toxicity when progressed to rodent models[6].

Mechanistic Causality of Toxicity: Subsequent cellular respiration experiments revealed that these 5-carboxamide derivatives caused a dose-dependent inhibition of mitochondrial respiration[6]. When tested in respiring rat hepatocytes, potent cytotoxicity was observed, confirming that the acute mammalian toxicity was driven by mitochondrial uncoupling or respiratory chain blockade[6]. This underscores a vital lesson for drug development professionals: standard in vitro cytotoxicity assays (which often rely on highly glycolytic immortalized cell lines) are insufficient. Early implementation of in vitro mitochondrial toxicity screening is mandatory when optimizing 1-methyl-1H-pyrazole-5-carboxamide scaffolds[6].

References

- Source: rhhz.

- Source: chemrxiv.

- Source: acs.

- Source: benthamdirect.

- Source: monash.

- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.

Sources

Application Note: Advanced Purification of 3-Cyclopentyl-1-methyl-1H-pyrazole via Flash Column Chromatography

Introduction and Mechanistic Context

3-Cyclopentyl-1-methyl-1H-pyrazole is a highly valued N-heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. During its synthesis—often via the alkylation of 3-cyclopentyl-1H-pyrazole or the condensation of 1-cyclopentyl-1,3-diones with methylhydrazine—mixtures of regioisomers (e.g., 3-cyclopentyl vs. 5-cyclopentyl-1-methyl-1H-pyrazole) and over-alkylated byproducts are frequently generated[1].

Because these isomers possess nearly identical molecular weights and highly similar dipole moments, standard purification techniques like recrystallization or simple liquid-liquid extraction are insufficient. Normal-phase flash column chromatography on silica gel remains the definitive method for isolating the target compound with >98% purity[2]. However, pyrazoles present a unique chromatographic challenge due to their basicity, requiring precise manipulation of the column's microenvironment to prevent irreversible adsorption and peak tailing.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, one must first understand the physicochemical nature of the analyte. The pyrazole core possesses a basic, sp2-hybridized nitrogen (N2) with an unshared electron pair capable of strong hydrogen bonding.

Table 1: Physicochemical Parameters and Chromatographic Implications

| Parameter | Characteristic | Chromatographic Implication |

| Physical State | Viscous oil / Low-melting solid | Prone to severe band broadening if wet-loaded; dry loading is mandatory. |

| Nitrogen Basicity | Moderate H-bond acceptor | Interacts with acidic silanol groups (Si-OH) on silica, causing peak tailing. |

| Regioisomerism | 3- vs. 5-cyclopentyl isomers | Isomers have very similar Rf values; requires shallow solvent gradients. |

| UV Absorbance | Active at 254 nm | Fractions can be reliably monitored via standard UV detectors or TLC plates. |

Causality in Solvent Selection

Standard normal-phase chromatography utilizes a non-polar hydrocarbon (Hexane or Heptane) paired with a polar modifier (Ethyl Acetate)[3]. However, because the unshielded silanol groups on standard silica gel (pKa ~4.5) act as Brønsted acids, they bind the basic pyrazole nitrogens, leading to irreversible adsorption or severe streaking[4]. To counteract this, the silica stationary phase must be dynamically deactivated using 0.5%–1.0% Triethylamine (TEA) in the eluent. TEA acts as a sacrificial base, capping the acidic silanol sites and ensuring sharp, symmetrical elution peaks[4].

Purification Workflow

Chromatographic workflow for pyrazole purification.

Step-by-Step Experimental Protocol

Phase 1: TLC Optimization and System Deactivation

-

Solvent Screening : Prepare solvent mixtures of Hexane/Ethyl Acetate (e.g., 90:10, 80:20, 70:30). Spot the crude mixture on a silica gel 60 F254 TLC plate.

-

Target Rf : Identify the ratio that places the target 3-cyclopentyl-1-methyl-1H-pyrazole at an Rf of 0.25–0.35. This specific retention window ensures maximum interaction with the stationary phase, allowing closely related regioisomers to separate effectively[2].

-

Deactivation Check : If the TLC spot exhibits a "comet" tail, add 1% v/v TEA to the developing solvent. If the spot sharpens, TEA must be included in the bulk column eluent[4].

Phase 2: Sample Preparation via Dry Loading

Causality: Wet loading an oily pyrazole in a strong solvent (like Dichloromethane) disrupts the column's equilibrium. The strong solvent carries the compound too far down the column before evaporating, destroying the initial narrow band required for high-resolution separation[2].

-

Dissolve the crude pyrazole mixture in a minimal volume of a volatile solvent (e.g., DCM or Acetone).

-

Add dry silica gel to the flask (ratio of 1:2 to 1:3, crude mass to silica mass).

-

Evaporate the solvent entirely using a rotary evaporator until a free-flowing, dry powder is obtained[2].

Phase 3: Column Packing and Gradient Elution

-

Slurry Packing : Prepare a slurry of silica gel (230–400 mesh) in the initial low-polarity solvent (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pour into the column and allow it to settle under gentle positive pressure to ensure a uniform bed without channeling[4].

-

Loading : Carefully add the dry-loaded silica powder directly to the top of the flat column bed. Cap with a thin layer of clean sea sand to prevent bed disturbance during solvent addition[2].

-

Elution Profile : Begin elution with a shallow gradient. If the target Rf was achieved at 80:20 Hexane:EtOAc, start the column at 90:10 and slowly increase the polarity to 80:20. Collect fractions in test tubes corresponding to ~5% of the total column volume[3].

Phase 4: Fraction Analysis and Recovery

-

Spot every third fraction on a TLC plate and visualize under UV light (254 nm). For non-UV active impurities, use an iodine chamber or potassium permanganate ( KMnO4 ) stain.

-

Pool fractions containing the pure target compound (single spot).

-

Concentrate via rotary evaporation. To remove residual TEA (boiling point 89°C), place the flask under high vacuum (≤ 0.1 mbar) for 12–24 hours until constant weight is achieved.

Quantitative Troubleshooting & Optimization

Table 2: Diagnostic Matrix for Pyrazole Chromatography

| Observation | Mechanistic Cause | Corrective Action |

| Co-elution of spots | Gradient is too steep; isomers have identical affinities. | Switch to a shallower gradient (e.g., 2% increments of EtOAc) or use a longer column bed[1]. |

| Severe peak tailing | Strong hydrogen bonding between pyrazole N and silanol. | Increase TEA concentration to 1.5% or switch to neutral alumina stationary phase[4]. |

| Product recovery < 70% | Irreversible adsorption or product volatility. | Ensure high-vacuum drying does not exceed 30°C; flush column with 100% EtOAc to recover strongly bound material. |

Sources

Application Notes and Protocols for Animal Model Studies with 3-Cyclopentyl-1-Methyl-1H-pyrazole

A Guide for Preclinical In Vivo Evaluation of Novel Pyrazole Analogs

These application notes provide a comprehensive framework for the preclinical in vivo assessment of novel pyrazole compounds, using 3-cyclopentyl-1-methyl-1H-pyrazole as a representative molecule. While specific public domain data for this exact compound is limited, the protocols and methodologies outlined herein are based on established practices for the evaluation of pyrazole derivatives with potential therapeutic applications.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3][4]. The successful translation of a novel pyrazole compound from a promising in vitro hit to a clinical candidate is critically dependent on rigorous in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of such compounds.

Proposed Mechanism of Action and Therapeutic Rationale

Many pyrazole derivatives exert their pharmacological effects through the inhibition of key enzymes in pathological pathways. A significant number of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2)[5][6][7]. The COX-2 enzyme is a key mediator of inflammation and pain. Therefore, a plausible starting hypothesis for the mechanism of action of a novel pyrazole compound like 3-cyclopentyl-1-methyl-1H-pyrazole would be the inhibition of the COX-2 pathway.

Diagram of the Proposed COX-2 Signaling Pathway

Caption: Proposed inhibitory action on the COX-2 pathway.

Compound Formulation for In Vivo Administration

A significant hurdle in the in vivo testing of many pyrazole derivatives is their poor aqueous solubility[8]. The selection of an appropriate vehicle is critical for achieving adequate bioavailability and consistent drug exposure in animal models.

Protocol 1: Preparation of an Oral Formulation (Suspension)

This protocol describes the preparation of a common vehicle for oral administration of poorly water-soluble compounds.

Materials:

-

3-Cyclopentyl-1-methyl-1H-pyrazole

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

0.1% (v/v) Tween-80

-

Glass mortar and pestle

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Accurately weigh the required amount of 3-cyclopentyl-1-methyl-1H-pyrazole for the desired final concentration and dosing volume.

-

In the glass mortar, add a small amount of the 0.5% CMC solution to the compound.

-

Triturate the compound with the pestle to form a smooth paste. This step is crucial for reducing particle size and improving suspension homogeneity.

-

Gradually add the remaining volume of the 0.5% CMC solution while continuously mixing.

-

Add 0.1% (v/v) Tween-80 to the suspension to act as a wetting agent.

-

Transfer the suspension to a sterile conical tube and vortex thoroughly before each administration to ensure a uniform dose.

Protocol 2: Preparation of an Intravenous Formulation (Solubilized)

For intravenous administration, a clear, sterile solution is mandatory. This often requires the use of co-solvents.

Materials:

-

3-Cyclopentyl-1-methyl-1H-pyrazole

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Sterile filters (0.22 µm)

Procedure:

-

In a sterile vial, dissolve the accurately weighed 3-cyclopentyl-1-methyl-1H-pyrazole in a minimal amount of DMSO. The final concentration of DMSO in the formulation should ideally be below 10%.

-

Once fully dissolved, add PEG400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.

-

Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.

-

Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted.

-

Sterile filter the final solution using a 0.22 µm filter into a new sterile vial before administration.

Preclinical In Vivo Study Workflow

A typical preclinical in vivo evaluation of a novel pyrazole compound involves a tiered approach, starting with toxicity and pharmacokinetic profiling, followed by efficacy studies in relevant disease models.

Diagram of the In Vivo Study Workflow

Caption: A tiered approach to in vivo preclinical studies.

Acute Toxicity and Pharmacokinetic (PK) Profiling

Protocol 3: Acute Toxicity Study in Mice

This protocol aims to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Animals:

-

Male and female CD-1 mice, 6-8 weeks old.

Procedure:

-

Acclimatize animals for at least 7 days before the study.

-

Group animals (n=3-5 per group) and administer single doses of 3-cyclopentyl-1-methyl-1H-pyrazole via the intended clinical route (e.g., oral gavage) at increasing concentrations (e.g., 10, 100, 1000, 2000 mg/kg)[9]. A vehicle control group should be included.

-

Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

-

Record clinical signs of toxicity, including changes in behavior, posture, and grooming. Note any instances of morbidity or mortality.

-

Record body weights on days 0, 7, and 14.

-

At the end of the study, perform a gross necropsy to identify any organ abnormalities.

Protocol 4: Pharmacokinetic (PK) Study in Rats

This study will determine key PK parameters such as bioavailability, half-life (t1/2), and maximum plasma concentration (Cmax).

Animals:

-

Male Sprague-Dawley rats with jugular vein cannulation.

Procedure:

-

Acclimatize cannulated rats for at least 3 days post-surgery.

-

Fast animals overnight before dosing.

-

Administer 3-cyclopentyl-1-methyl-1H-pyrazole via intravenous (IV) injection (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg) to separate groups of rats (n=3-4 per group).

-

Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose)[10].

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

-

Calculate PK parameters using non-compartmental analysis software.

Table 1: Hypothetical Pharmacokinetic Parameters

| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 500 | 800 |

| Tmax (h) | 0.08 | 1.5 |

| AUC (0-inf) (ng*h/mL) | 1200 | 4800 |

| t1/2 (h) | 2.5 | 3.0 |

| Bioavailability (%) | N/A | 40 |

Efficacy Evaluation in an Animal Model of Inflammation

The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds[1][11].

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Animals:

-

Male Wistar or Sprague-Dawley rats, 180-220g.

Procedure:

-

Acclimatize animals for at least 7 days.

-

Group animals (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and 3-cyclopentyl-1-methyl-1H-pyrazole at various doses (e.g., 10, 30, 100 mg/kg).

-

Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Table 2: Hypothetical Efficacy Data in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.34 ± 0.03 | 60% |

| 3-Cyclopentyl-1-methyl-1H-pyrazole | 10 | 0.68 ± 0.04 | 20% |

| 3-Cyclopentyl-1-methyl-1H-pyrazole | 30 | 0.47 ± 0.05 | 45% |

| 3-Cyclopentyl-1-methyl-1H-pyrazole | 100 | 0.30 ± 0.04 | 65% |

References

-

Al-Sanea, M. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

-

Patel, R. J., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

Gomaa, H. A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed. [Link]

-

Hassan, G. S., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

-

Shafi, S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Ruiu, S., et al. (2021). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. PMC. [Link]

-

ECHA. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. European Chemicals Agency. [Link]

-

Fajemiroye, J. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Guescini, M., et al. (2019). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

-

Lan, R., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

-

Watanabe, K., et al. (2014). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Organic Process Research & Development. [Link]

-

Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jpsbr.org [jpsbr.org]

- 10. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

formulation of 3-cyclopentyl-1-methyl-1H-pyrazole for in vivo studies

Application Note: Formulation of 3-Cyclopentyl-1-methyl-1H-pyrazole Derivatives for Preclinical In Vivo Studies

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Scientific Rationale & Physicochemical Profiling

The 3-cyclopentyl-1-methyl-1H-pyrazole moiety is a highly privileged lipophilic scaffold frequently utilized in the design of targeted therapeutics, most notably Phosphodiesterase 1 (PDE1) inhibitors[1], Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2], and potent antileishmanial agents[3].

While the cyclopentyl and methyl substitutions enhance target binding affinity by occupying hydrophobic pockets within the enzyme active site, they significantly increase the compound's partition coefficient (LogP) and reduce aqueous solubility. When transitioning from in vitro assays to in vivo preclinical models, improper formulation of this scaffold often leads to drug precipitation in the gastric fluid or bloodstream, resulting in erratic pharmacokinetic (PK) profiles, poor bioavailability, and localized toxicity.

As a formulation scientist, the goal is not merely to "dissolve" the active pharmaceutical ingredient (API), but to engineer a thermodynamically stable delivery vehicle. The protocols below outline self-validating, field-proven methodologies for formulating 3-cyclopentyl-1-methyl-1H-pyrazole derivatives for both systemic (Intravenous/Intraperitoneal) and enteral (Per Os) administration.

Mechanistic Formulation Strategies

A. The Co-Solvent/Surfactant System (IV/IP Administration)

For intravenous (IV) or intraperitoneal (IP) dosing, the formulation must be a sterile, optically clear solution. Because the 3-cyclopentyl-1-methyl-1H-pyrazole scaffold resists aqueous solvation, we employ a sequential solvent-gradient approach[4][5]:

-

Primary Solvation (10% DMSO): Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor, rapidly disrupting the crystalline lattice of the pyrazole derivative.

-

Micellar Encapsulation (40% PEG400 + 5% Tween-80): Polyethylene glycol 400 (PEG400) acts as a co-solvent, while Tween-80 (Polysorbate 80) acts as a non-ionic surfactant. Adding these before the aqueous phase ensures the lipophilic pyrazole molecules are trapped within hydrophobic micellar cores.

-

Aqueous Dilution (45% Saline): Isotonic saline is added last. The pre-formed micelles prevent the API from "crashing out" (precipitating) upon contact with the aqueous phase.

B. The Viscous Suspension System (PO Administration)

For oral (PO) gavage, high-dose toxicity and efficacy studies often require concentrations exceeding the compound's absolute solubility limit. Thus, a homogeneous suspension is preferred[6].

-

Suspending Agent (0.5% CMC): Carboxymethylcellulose (CMC) increases the viscosity of the vehicle. According to Stokes' Law, increased viscosity exponentially decreases the sedimentation rate of the suspended API particles, ensuring dose uniformity during administration[1].

-

Wetting Agent (0.1% Tween-80): A trace amount of surfactant reduces the interfacial tension between the hydrophobic pyrazole particles and the aqueous vehicle, preventing particle agglomeration.

Experimental Workflows & Validation Protocols

Protocol 1: Preparation of IV/IP Solution (Clear Micellar Formulation)

Target Vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline

Step-by-Step Methodology:

-

API Solubilization: Weigh the required mass of the 3-cyclopentyl-1-methyl-1H-pyrazole derivative into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume). Vortex for 60 seconds. Causality: Complete molecular dispersion must occur here. The solution must be absolutely clear before proceeding.

-

Co-Solvent Addition: Add PEG400 (40% of final volume). Vortex for 30 seconds.

-

Surfactant Addition: Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure uniform micelle formation.

-

Aqueous Phase Integration: Dropwise, add sterile 0.9% Saline (45% of final volume) while continuously vortexing the vial. Causality: Rapid addition of water can cause localized supersaturation and irreversible precipitation.

-

Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint:

-

Visual: Hold the vial against a dark background. Any turbidity indicates micellar failure.

-

Analytical: Centrifuge a 100 µL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the API concentration matches the theoretical yield.

Protocol 2: Preparation of PO Oral Suspension

Target Vehicle: 0.5% CMC / 0.1% Tween-80 in Purified Water

Step-by-Step Methodology:

-

Vehicle Preparation: Dissolve 0.5 g of medium-viscosity CMC and 0.1 mL of Tween-80 in 100 mL of heated (60°C) purified water. Stir overnight to ensure complete polymer hydration without clumping.

-

API Micronization: Transfer the pyrazole API to an agate mortar. Grind thoroughly to reduce particle size (target <10 µm) to increase the surface-area-to-volume ratio, aiding in gastrointestinal dissolution.

-

Wetting: Add a few drops of the prepared vehicle to the mortar. Triturate the powder into a smooth, lump-free paste. Causality: Bypassing this step will cause the hydrophobic powder to float on the surface of the bulk liquid.

-

Geometric Dilution: Gradually add the remaining vehicle to the paste while mixing, transferring the final suspension to a dosing vial.

-

Homogenization: Probe-sonicate or use a high-shear homogenizer for 2 minutes prior to dosing.

Self-Validation Checkpoint:

-

Sedimentation Rate: Allow the suspension to sit for 30 minutes. If phase separation or rapid settling occurs, the CMC concentration must be increased (e.g., to 1.0%), or the API requires further micronization.

Quantitative Data Presentation

Table 1: Comparative Formulation Vehicles for 3-Cyclopentyl-1-methyl-1H-pyrazole Derivatives

| Route | Formulation Vehicle | API State | Max Recommended Concentration | Expected PK Profile | Key Advantage |

| IV / IP | 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline | Solubilized (Micellar) | 2.5 - 5.0 mg/mL | Rapid Tmax , 100% Bioavailability | Immediate systemic exposure; avoids first-pass metabolism. |

| PO | 0.5% CMC, 0.1% Tween-80 in H2O | Suspended (Particulate) | Up to 50 mg/mL | Delayed Tmax , Sustained Cmax | High dose capacity; mimics clinical oral tablet absorption. |

| PO / IP | 10% DMSO, 90% (20% HP- β -CD in Saline) | Complexed (Cyclodextrin) | 5.0 - 10.0 mg/mL | Moderate Tmax , High Bioavailability | Excellent stability; reduces GI irritation compared to Tween. |

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the formulation process and the downstream in vivo pharmacodynamic pathway of these pyrazole derivatives.

Fig 1: Formulation workflow for lipophilic pyrazole derivatives based on administration route.

Fig 2: Pharmacodynamic signaling pathway of PDE1 inhibition by pyrazole derivatives.

References

-

National Institutes of Health (PMC). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.[2][Link]

-

National Institutes of Health (PMC). Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats.[1][Link]

-

Journal of Medicinal Chemistry (ACS). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity.[3][Link]

-

Frontiers in Pharmacology. Selective Phosphodiesterase 1 Inhibitor BTTQ Reduces Blood Pressure in Spontaneously Hypertensive and Dahl Salt Sensitive Rats: Role of Peripheral Vasodilation.[6][Link]

Sources

- 1. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Selective Phosphodiesterase 1 Inhibitor BTTQ Reduces Blood Pressure in Spontaneously Hypertensive and Dahl Salt Sensitive Rats: Role of Peripheral Vasodilation [frontiersin.org]

Application Note: Quantitative Analysis of 3-Cyclopentyl-1-Methyl-1H-Pyrazole

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-cyclopentyl-1-methyl-1H-pyrazole, a substituted pyrazole of interest in pharmaceutical and agrochemical research. Recognizing the critical need for accurate quantification in drug development and quality control, this application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each protocol is presented with an emphasis on the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. Furthermore, this guide outlines a thorough validation strategy for these methods, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure data integrity and regulatory compliance.

Introduction: The Significance of Accurate Quantification

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 3-Cyclopentyl-1-methyl-1H-pyrazole represents a scaffold with potential applications in various therapeutic areas. Accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle, from early-stage discovery, where it is crucial for structure-activity relationship (SAR) studies, to late-stage manufacturing, where it ensures product quality and patient safety.

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. This guide presents three orthogonal analytical techniques, each with its own set of advantages, to provide a versatile toolkit for the quantification of 3-cyclopentyl-1-methyl-1H-pyrazole.

Physicochemical Properties of 3-Cyclopentyl-1-Methyl-1H-Pyrazole

While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and data from similar pyrazole derivatives.

| Property | Estimated Value/Characteristic | Rationale & Impact on Method Development |

| Molecular Formula | C9H14N2 | Provides the basis for molecular weight calculation. |

| Molecular Weight | 150.22 g/mol | Essential for preparing standard solutions of known molarity and for mass spectrometry. |

| Solubility | Predicted to be soluble in organic solvents like methanol, acetonitrile, and DMSO. A structurally similar compound, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, has a calculated slight solubility in water (4.8 g/L).[1] | Guides the selection of appropriate solvents for sample and standard preparation for HPLC and qNMR. |

| UV Absorbance | Expected to have a UV absorbance maximum (λmax) in the range of 210-250 nm.[2][3] | This property is the basis for detection and quantification by HPLC-UV. The exact λmax should be determined experimentally. |

| Volatility | The N-methyl and cyclopentyl groups suggest sufficient volatility for GC analysis. | Enables the use of Gas Chromatography as a viable analytical technique. |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small molecules in pharmaceutical analysis due to its high precision, accuracy, and versatility.[4] A reversed-phase method is proposed, as it is well-suited for separating moderately polar compounds like 3-cyclopentyl-1-methyl-1H-pyrazole.

Rationale for Method Design

-

Reversed-Phase Chromatography: A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention and separation of the analyte from potential impurities.

-

Mobile Phase: A gradient of acetonitrile and water is selected to ensure efficient elution and sharp peak shapes. A small amount of formic acid is added to the mobile phase to improve peak symmetry by minimizing silanol interactions with the stationary phase.[5]

-

UV Detection: Based on the UV absorbance characteristics of pyrazole derivatives, a detection wavelength of 220 nm is proposed.[3] This should be optimized by determining the λmax of the analyte using a photodiode array (PDA) detector.

Experimental Protocol

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (or experimentally determined λmax) |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-cyclopentyl-1-methyl-1H-pyrazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Prepare the sample to be analyzed in the same diluent as the standards to achieve a final concentration within the calibration range.

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it an excellent choice for trace-level quantification and impurity profiling.[6]

Rationale for Method Design

-

Gas Chromatography: The analyte's predicted volatility makes it amenable to GC. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation of the pyrazole and any related impurities.

-

Mass Spectrometry: Electron Ionization (EI) is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode will be employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

-

Fragmentation Prediction: Based on known fragmentation patterns of pyrazoles, the molecular ion (M+) at m/z 150 is expected.[7] Common fragmentations include the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN). Cleavage of the cyclopentyl ring is also anticipated. Key ions to monitor in SIM mode would be the molecular ion and one or two characteristic fragment ions.

Experimental Protocol

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic and MS Conditions:

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for initial identification, then SIM for quantification |

| SIM Ions | m/z 150 (Molecular Ion), and at least two other characteristic fragment ions (to be determined from the full scan spectrum) |

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in a suitable volatile solvent like ethyl acetate.

-

Working Standard Solutions: Prepare a series of dilutions in the same solvent to create calibration standards, typically in the ng/mL to low µg/mL range.

-

Sample Solution: Prepare the analytical sample in the same solvent to a concentration within the calibration range.

GC-MS Workflow Diagram

Caption: Workflow for qNMR quantification.

Method Validation Strategy

All analytical methods intended for regulatory submission must be validated to demonstrate their suitability for the intended purpose. [3]The validation should be performed according to the ICH Q2(R2) guidelines. [8][9]

| Validation Parameter | HPLC-UV | GC-MS | qNMR |

|---|---|---|---|

| Specificity | Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. Use a PDA detector to check peak purity. | Analyze blank and spiked samples. Confirm identity by retention time and mass spectrum. | Analyze analyte and internal standard separately to ensure no signal overlap. |

| Linearity | Analyze at least five concentrations over the desired range. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.995). | Analyze at least five concentrations. Plot ion abundance vs. concentration and determine r². | Analyze at least five concentration ratios of analyte to internal standard. Plot the integral ratio vs. the mass ratio and determine r². |

| Accuracy | Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate % recovery. | Perform recovery studies on a representative matrix at three levels. Calculate % recovery. | Analyze a certified reference material of the analyte, if available. Alternatively, compare results with a validated orthogonal method (e.g., HPLC). |

| Precision | Repeatability: Six replicate injections of a single standard. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument. Calculate %RSD. | Repeatability: Six replicate injections. Intermediate Precision: Repeat on a different day. Calculate %RSD. | Repeatability: Prepare and analyze six independent samples. Intermediate Precision: Repeat on a different day. Calculate %RSD. |

| Limit of Detection (LOD) | Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determine based on signal-to-noise ratio (3:1) for the least intense monitored ion. | Not typically applicable for purity assays but can be determined if trace-level analysis is required. |

| Limit of Quantification (LOQ) | Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope. | Determine based on signal-to-noise ratio (10:1) with acceptable precision and accuracy. | Not typically applicable for purity assays. |

| Range | The range over which the method is linear, accurate, and precise. | The range over which the method is linear, accurate, and precise. | The range of analyte-to-standard ratios that provide accurate and precise results. |

| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. | Vary parameters like inlet temperature, oven ramp rate, and carrier gas flow rate. | Vary parameters like temperature and relaxation delay (within reasonable limits) to assess the impact. |

Conclusion

This application note provides a detailed framework for the quantitative analysis of 3-cyclopentyl-1-methyl-1H-pyrazole using three distinct and powerful analytical techniques: HPLC-UV, GC-MS, and qNMR. By offering detailed protocols and the underlying scientific rationale, this guide empowers researchers and drug development professionals to select and implement the most appropriate method for their specific needs. The successful implementation and validation of these methods will ensure the generation of high-quality, reliable data, which is essential for advancing scientific research and ensuring the quality of pharmaceutical products.

References

-

ICH. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link] [10]2. IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link] [9]3. Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

-

Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

-

ACS Publications. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link] [11]10. ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link] [3]11. PubMed. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Retrieved from [Link] [12]12. PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link] [13]14. PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link] [14]15. ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

-

NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation. Retrieved from [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link] [7]22. MDPI. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]

Sources

- 1. 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 2. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 10. emerypharma.com [emerypharma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Cyclopentyl-1-methyl-1H-pyrazole Analogs

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1] This versatility is evidenced by its presence in a wide array of blockbuster drugs, from the anti-inflammatory agent celecoxib to a new generation of targeted cancer therapies like ruxolitinib and ibrutinib, many of which function as kinase inhibitors.[2][3]

The 3-cyclopentyl-1-methyl-1H-pyrazole core represents a promising starting point for the development of novel therapeutic agents. The cyclopentyl group offers a lipophilic anchor that can be explored for hydrophobic interactions within a target's binding site, while the N-methylated pyrazole provides a metabolically stable and synthetically tractable core.[2][4]

This guide provides a comprehensive framework for conducting systematic Structure-Activity Relationship (SAR) studies on this analog series. We will detail the iterative process of chemical synthesis, robust biological evaluation, and data-driven molecular design, offering both the "how" and the "why" behind critical experimental choices. The ultimate goal is to provide researchers with the tools to rationally design and identify potent and selective lead compounds for further preclinical development.

The SAR Cycle: An Iterative Approach to Lead Optimization

At its core, an SAR study is a systematic investigation into how modifying the chemical structure of a compound affects its biological activity.[5] It is not a linear path but an iterative cycle aimed at refining a molecule's properties. By designing, synthesizing, and testing a series of related analogs, researchers can identify which chemical groups are essential for potency and which can be modified to improve properties like selectivity, solubility, or metabolic stability.[6][7] The integration of computational modeling further accelerates this process by predicting the activity of new designs and providing insights into binding interactions.[8]

Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.

PART I: Chemical Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole Analogs

The foundation of any SAR study is the ability to reliably synthesize a library of analogs. The Knorr pyrazole synthesis, a classic and robust cyclocondensation reaction, is an efficient method for creating the core scaffold.[9] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthetic Scheme

The synthesis begins with a cyclopentyl-substituted 1,3-dicarbonyl compound, which is reacted with methylhydrazine to regioselectively form the desired 1-methyl-3-cyclopentyl-1H-pyrazole core. Further modifications can then be introduced at various positions to explore the SAR.

Caption: General workflow for the synthesis of the pyrazole core and subsequent derivatization.

Protocol 1: Synthesis of a Representative Analog (4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole)

This protocol describes the synthesis of a key intermediate that allows for extensive derivatization at the C4-position via cross-coupling reactions.

Materials:

-

1-Cyclopentyl-1,3-butanedione

-

Methylhydrazine sulfate

-

Sodium acetate

-

Ethanol (EtOH)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Synthesis of the Core Scaffold:

-

To a solution of 1-cyclopentyl-1,3-butanedione (1.0 eq) and methylhydrazine sulfate (1.1 eq) in ethanol (0.2 M), add sodium acetate (1.2 eq).

-

Rationale: Sodium acetate acts as a base to neutralize the sulfate salt and facilitate the condensation reaction.[10]

-

Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Perform a standard aqueous workup: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-cyclopentyl-1-methyl-1H-pyrazole.

-

-

Bromination at the C4-Position:

-

Dissolve the crude pyrazole from the previous step in acetonitrile (0.1 M).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. NBS is a mild and effective brominating agent for this transformation.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-bromo-3-cyclopentyl-1-methyl-1H-pyrazole.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

PART II: Biological Evaluation via In Vitro Kinase Inhibition Assay

Given that many pyrazole-containing drugs are kinase inhibitors, a logical first step in the biological evaluation is to screen the synthesized analogs against a panel of relevant protein kinases.[2][11] A robust and widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12] The luminescent signal is directly proportional to kinase activity, allowing for the quantification of inhibition.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed for a 384-well plate format and can be adapted for various kinases.

Critical Assay Parameters:

-

ATP Concentration: The concentration of ATP is a critical variable. Since ATP-competitive inhibitors compete with ATP for the same binding site, using an ATP concentration near its Michaelis-Menten constant (Km) for the specific kinase is crucial for obtaining accurate and comparable IC₅₀ values.[13][14]

-

Enzyme Linearity: The assay must be performed under initial velocity conditions, where the enzyme reaction rate is linear over time. This ensures that the measured activity accurately reflects the inhibitor's effect.[13]

Materials:

-

Recombinant kinase of interest (e.g., a cancer-associated tyrosine kinase)

-

Specific peptide substrate for the kinase

-

ATP (high purity)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Synthesized pyrazole analogs (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, flat-bottom plates

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a serial dilution of the pyrazole analogs in kinase buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should span several orders of magnitude (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.

-

Include a "no inhibitor" control (vehicle, 1% DMSO) and a "no enzyme" control (background).[15]

-

-

Kinase Reaction:

-

In the wells of a 384-well plate, add 2.5 µL of the diluted compound solutions or controls.

-

Add 2.5 µL of kinase solution (prepared in kinase buffer) to all wells except the "no enzyme" control.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase buffer). The final concentration of ATP should be at or near its Km.[14]

-

Incubate the plate at 30°C for 60 minutes. This time should be within the predetermined linear range of the reaction.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for another 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background signal ("no enzyme" control) from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which inhibition is 50%).[15]

-

PART III: SAR Data Interpretation and Lead Optimization

The IC₅₀ values obtained for the analog library form the basis of the SAR analysis. By systematically comparing the structures and activities, key trends can be identified.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of analogs based on the 4-substituted 3-cyclopentyl-1-methyl-1H-pyrazole scaffold, tested against a hypothetical kinase (Kinase X).

| Analog | R Group (at C4-position) | IC₅₀ (nM) for Kinase X | cLogP |

| 1 (Core) | -H | 5,200 | 2.8 |

| 2 (Intermediate) | -Br | 1,800 | 3.4 |

| 3a | -Phenyl | 450 | 4.5 |

| 3b | -4-Fluorophenyl | 150 | 4.7 |

| 3c | -4-Methoxyphenyl | 320 | 4.4 |

| 3d | -4-(Trifluoromethyl)phenyl | 95 | 5.3 |

| 3e | -3-Pyridyl | 210 | 3.9 |

| 4a | -Cyclohexyl | 980 | 4.9 |

| 4b | -Morpholine | 1,250 | 2.5 |

Analysis and SAR Insights

From this hypothetical data, several key SAR insights can be drawn:

-

C4-Substitution is Key: The unsubstituted core (Analog 1) is a weak inhibitor. Introducing substituents at the C4-position significantly improves potency.

-

Aromatic Rings are Favorable: Phenyl substitution (3a) is significantly better than hydrogen. This suggests a potential pi-stacking or hydrophobic interaction in the kinase active site.

-

Electronic Effects on the Phenyl Ring:

-

Electron-withdrawing groups (EWGs) enhance potency. The 4-fluoro (3b) and particularly the 4-trifluoromethyl (3d) analogs are the most potent compounds, suggesting that an electron-poor aromatic ring is preferred.

-

An electron-donating group like 4-methoxy (3c) is less favorable than the EWGs.

-

-

Heterocycles are Tolerated: The 3-pyridyl analog (3e) retains good potency and may offer advantages in terms of solubility and metabolic properties.

-

Lipophilicity vs. Potency: While the most potent compound (3d) is also the most lipophilic, the relationship is not strictly linear. The highly polar morpholine group (4b) leads to a significant loss of activity, suggesting a hydrophobic pocket at this position.

Caption: Visual summary of key structure-activity relationships for the pyrazole scaffold.

Next Steps: Lead Optimization and In Vivo Studies

With a potent lead compound like 3d (IC₅₀ = 95 nM), the next phase of the project would focus on lead optimization. This involves:

-

Selectivity Profiling: Testing the lead compound against a broad panel of kinases to ensure it is selective for the target of interest, minimizing potential off-target effects.

-

ADME Profiling: Conducting in vitro assays to assess Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as metabolic stability in liver microsomes and cell permeability.

-

In Vivo Efficacy: Once a compound with a balanced profile of potency, selectivity, and favorable ADME properties is identified, its efficacy can be evaluated in animal models of disease (e.g., tumor growth inhibition in a mouse xenograft model).[16][17]

Conclusion

The 3-cyclopentyl-1-methyl-1H-pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. By employing a systematic and iterative SAR approach that combines rational design, efficient chemical synthesis, and robust biological evaluation, researchers can effectively navigate the complex path of drug discovery. The protocols and insights provided in this guide serve as a foundational framework for transforming this promising chemical starting point into a well-optimized preclinical candidate.

References

-

Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

-

Title: Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (via PMC) URL: [Link]

-

Title: 3.2. In Vitro Kinase Inhibition Assays Source: Bio-protocol URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (via PMC) URL: [Link]

-

Title: Computational Method for Structure-Based Analysis of SAR Transfer Source: ACS Journal of Chemical Information and Modeling URL: [Link]

-

Title: Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning Source: MDPI International Journal of Molecular Sciences URL: [Link]

-

Title: SAR & QSAR Model Source: Creative Biolabs URL: [Link]

-

Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI Pharmaceuticals URL: [Link]

-

Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

-

Title: Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects Source: MDPI International Journal of Molecular Sciences URL: [Link]

-

Title: Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Fundamentals of QSAR Modeling: Basic Concepts and Applications Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition Source: Aragen URL: [Link]

-

Title: In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells Source: PubMed URL: [Link]

-

Title: Small Molecules for Cancer Targets Source: Discovery on Target URL: [Link]

-

Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β Source: Semantic Scholar URL: [Link]

-

Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI Molecules URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI Molecules URL: [Link]

-

Title: Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells Source: PubMed URL: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]